2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4S/c1-24-10-12-25(13-11-24)26-18-5-3-2-4-17(18)20(23-21(26)29)32-14-19(28)22-15-6-8-16(9-7-15)27(30)31/h6-9H,2-5,10-14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENFXTYAFIKRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the thioether with 4-nitrophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide exhibits significant biological activities:
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Example Compound | E. coli ATCC 25922 | 12.5 |
| Example Compound | P. aeruginosa ATCC 27853 | 25 |
These results suggest its potential as a new antibacterial agent.
Anticancer Potential
The compound's structure suggests it may interact with specific molecular targets involved in cancer pathways. Studies have indicated that similar compounds can inhibit certain enzymes or act on receptors involved in tumor growth and proliferation.
Case Studies and Research Findings
Several studies have explored the applications of compounds similar to this compound:
- Antitumor Activity : Research has demonstrated that derivatives with similar structures exhibit cytotoxic effects against various human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). These findings highlight the potential for developing new anticancer therapies based on this compound's framework .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have shown that compounds with similar piperazine and quinazoline structures can effectively inhibit enzymes involved in metabolic pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide likely involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The piperazine ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Features of the Target Compound:
- Core: Hexahydroquinazolinone (a partially saturated bicyclic system).
- Substituents: 4-Methylpiperazine at position 1 of the quinazolinone. Thioether linkage at position 3. 4-Nitrophenylacetamide side chain.
Comparison with Analogues:
Key Observations :
- The 4-nitrophenyl group in the target compound may enhance electron-withdrawing effects compared to the chloro or methylsulfonyl groups in , affecting reactivity and intermolecular interactions .
- The thioether linkage in the target compound could improve metabolic stability compared to ether or ester linkages in analogues .
Target Compound (Hypothetical Pathway):
Quinazolinone Core Synthesis: Likely involves cyclization of a diamine with a carbonyl source.
Thioether Formation : Introduction of the sulfur atom via nucleophilic substitution or oxidative coupling.
Acetamide Coupling : Reaction of the thiol intermediate with 4-nitrophenylacetamide using reagents like HCTU/DIPEA (similar to ) .
Comparison with Analogues:
- BZ-IV () : Synthesized via coupling of 2-chloroacetamide with N-methylpiperazine in DMF, highlighting simpler regioselectivity due to the benzothiazole core .
- 29c () : Utilizes HCTU and DIPEA for amide bond formation, suggesting compatibility with the target compound’s synthesis .
- 11g () : Employs click chemistry (Cu-catalyzed azide-alkyne cycloaddition), a divergent strategy from the target’s likely stepwise synthesis .
Physicochemical Properties
Notes:
Target Compound (Hypothetical):
Analogues:
- BZ-IV () : Demonstrated anticancer activity in preliminary assays, likely via piperazine-mediated receptor binding .
- 29c (): Evaluated for CNS activity due to benzooxazinone’s structural similarity to GABA analogues .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : Used as a precursor for heterocycles with reported antibacterial properties .
Biological Activity
2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of piperazine derivatives and exhibits a wide range of biological activities. This article provides an overview of its biological activity based on available research findings.
- Molecular Formula : C23H31N5O2S
- Molecular Weight : 441.6 g/mol
- CAS Number : 899755-95-4
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various disease pathways. For example, it has been suggested that the compound could act as an inhibitor of certain enzymes or as an agonist/antagonist at specific receptors, thereby influencing cellular signaling and function .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown moderate antibacterial activity against various strains of bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Example Compound | E. coli ATCC 25922 | 12.5 |
| Example Compound | P. aeruginosa ATCC 27853 | 25 |
These findings highlight the potential of such compounds in developing new antibacterial agents .
Antiviral Activity
The compound's structure suggests potential antiviral properties. Similar quinazoline derivatives have been investigated for their ability to inhibit viral replication processes. Although specific data on this compound is limited, the structural similarity to known antiviral agents suggests it may possess similar activities .
Anticancer Activity
The anticancer potential of compounds in this class has been explored in several studies. They may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The MTT assay is commonly employed to assess cell viability and cytotoxicity in cancer research.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
- Antiviral Screening : In another study focusing on antiviral activities, compounds structurally related to the target compound were assessed for their ability to inhibit HIV replication in vitro. While specific results for the target compound are pending, related compounds showed promising results in inhibiting viral integrase activity .
Q & A
Q. What are the standard synthetic protocols for 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide, and what analytical techniques are critical for structural validation?
- Methodological Answer : Synthesis typically involves coupling reactions between thiol-containing intermediates and activated acetamide derivatives. Conventional methods require refluxing in aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ to facilitate nucleophilic substitution . Microwave-assisted synthesis can reduce reaction times and improve yields . Structural validation relies on IR spectroscopy (to confirm amide C=O and thioether S-C bonds), ¹H/¹³C NMR (to resolve piperazine and quinazolinone protons), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) .
Q. How should researchers design initial pharmacological evaluations for this compound to assess target engagement?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes implicated in the compound’s hypothesized mechanism (e.g., kinase inhibition or GPCR modulation). Use radioligand binding assays with competitive displacement studies to quantify affinity (IC₅₀ values) . Pair this with cell-based viability assays (e.g., MTT) to screen for cytotoxicity. Dose-response curves should span 3–4 log units to capture efficacy and potency thresholds. Validate results with orthogonal methods, such as fluorescence polarization for ligand-receptor interactions .
Advanced Research Questions
Q. What computational strategies are effective in predicting the bioactivity and binding mechanisms of this compound against neurological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) to map binding poses within active sites (e.g., acetylcholinesterase for Alzheimer’s targets) with molecular dynamics simulations (AMBER, GROMACS) to assess stability over 50–100 ns trajectories . Use quantum mechanical calculations (DFT) to evaluate electronic properties influencing binding (e.g., charge distribution on the nitro group). Cross-validate predictions with experimental data, such as surface plasmon resonance (SPR) to measure binding kinetics .
Q. How can statistical experimental design (DoE) optimize reaction yields and purity in the multi-step synthesis of this compound?
- Methodological Answer : Apply response surface methodology (RSM) to identify critical factors (e.g., solvent polarity, temperature, catalyst loading). Use a central composite design to vary parameters systematically and model interactions. For example, optimize microwave irradiation time (2–10 min) and base equivalents (1–3 eq.) to maximize yield while minimizing byproducts. Analyze results via ANOVA to identify significant variables and derive predictive equations . Validate with confirmatory runs and HPLC purity checks (>95%) .
Q. What methodologies resolve contradictions between in vitro bioactivity data and in silico predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility not captured in static docking. Address this by:
- Performing explicit solvent MD simulations to assess ligand-protein dynamics under physiological conditions .
- Using alchemical free-energy calculations (e.g., FEP, TI) to quantify binding energy differences between predicted and observed active analogs .
- Validating with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and confirm binding modes .
Q. How can researchers characterize intermolecular interactions and crystallographic packing of this compound to inform formulation stability?
- Methodological Answer : Perform single-crystal X-ray diffraction to resolve the 3D structure. Analyze hydrogen bonds (e.g., acetamide N-H⋯O=C) and π-π stacking (nitrophenyl groups) using software like Mercury. For polymorph screening, use solvent evaporation under varied conditions (e.g., ethanol/water ratios) and compare PXRD patterns. Intermolecular interactions (e.g., C–H⋯O) identified via crystallography can guide co-crystal design to enhance solubility .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC₅₀ values across different assay systems?
- Methodological Answer : Cross-test the compound in standardized assays (e.g., identical cell lines, buffer pH, and incubation times). Control for off-target effects using gene-edited (CRISPR) or knockout models. Perform meta-analysis of literature data to identify trends (e.g., lower potency in serum-containing media due to protein binding). Validate with biophysical techniques like SPR to measure binding affinities independent of cellular context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
